Cas no 91419-94-2 (Methyl-d3 Methanesulfonate)
Methyl-d3 Methanesulfonate Chemical and Physical Properties
Names and Identifiers
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- Methyl-d3?Methanesulfonate
- d3-methyl methanesulfonate
- Methyl-d3 Methanesulfonate
- Methyl-d3methanesulfonate
- Trideuteriomethyl methanesulfonate
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- MDL: MFCD12022239
- Inchi: 1S/C2H6O3S/c1-5-6(2,3)4/h1-2H3/i1D3
- InChI Key: MBABOKRGFJTBAE-FIBGUPNXSA-N
- SMILES: S(C)(=O)(=O)OC([2H])([2H])[2H]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 105
- Topological Polar Surface Area: 51.8
Methyl-d3 Methanesulfonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M320171-5mg |
Methyl-d3 Methanesulfonate |
91419-94-2 | 5mg |
$ 64.00 | 2023-09-07 | ||
| TRC | M320171-10mg |
Methyl-d3 Methanesulfonate |
91419-94-2 | 10mg |
$ 81.00 | 2023-09-07 | ||
| TRC | M320171-50mg |
Methyl-d3 Methanesulfonate |
91419-94-2 | 50mg |
$ 224.00 | 2023-09-07 | ||
| abcr | AB505046-250mg |
Methyl-d3 Methanesulfonate 99 atom % D; . |
91419-94-2 | 250mg |
€816.20 | 2025-04-15 | ||
| abcr | AB505046-500mg |
Methyl-d3 Methanesulfonate 99 atom % D; . |
91419-94-2 | 500mg |
€1344.70 | 2025-04-15 | ||
| abcr | AB505046-250 mg |
Methyl-d3 Methanesulfonate 99 atom % D; . |
91419-94-2 | 250MG |
€816.20 | 2023-07-10 | ||
| abcr | AB505046-500 mg |
Methyl-d3 Methanesulfonate 99 atom % D; . |
91419-94-2 | 500MG |
€1,344.70 | 2023-07-10 | ||
| Oakwood | 106927-250mg |
Methyl-d3 methanesulfonate |
91419-94-2 | 97% | 250mg |
$80.00 | 2024-07-19 | |
| Oakwood | 106927-1g |
Methyl-d3 methanesulfonate |
91419-94-2 | 97% | 1g |
$160.00 | 2024-07-19 | |
| Oakwood | 106927-5g |
Methyl-d3 methanesulfonate |
91419-94-2 | 97% | 5g |
$650.00 | 2024-07-19 |
Methyl-d3 Methanesulfonate Suppliers
Methyl-d3 Methanesulfonate Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on Methyl-d3 Methanesulfonate
Methyl-d3 Methanesulfonate (CAS No. 91419-94-2): An Overview of a Deuterated Reagent in Modern Chemistry and Pharmaceutical Research
Methyl-d3 Methanesulfonate (CAS No. 91419-94-2) is a deuterated reagent that has gained significant attention in the fields of organic chemistry, pharmaceutical research, and analytical chemistry. This compound is a deuterated analog of methyl methanesulfonate (MMS), which is widely used as an alkylating agent and mutagen. The introduction of deuterium atoms in the structure of Methyl-d3 Methanesulfonate imparts unique properties that make it a valuable tool in various scientific applications.
Deuterium, or heavy hydrogen, is an isotope of hydrogen with one proton and one neutron. The presence of deuterium atoms in organic molecules can significantly affect their physical and chemical properties, such as boiling point, melting point, and reactivity. In the case of Methyl-d3 Methanesulfonate, the deuterium atoms provide enhanced stability and reduced reactivity compared to its non-deuterated counterpart, making it particularly useful in studies where isotopic labeling is required.
One of the primary applications of Methyl-d3 Methanesulfonate is in the synthesis of deuterated compounds. Deuterated compounds are essential in nuclear magnetic resonance (NMR) spectroscopy, where they serve as internal standards or reference compounds. The use of deuterated reagents like Methyl-d3 Methanesulfonate allows for more accurate and precise NMR measurements, which are crucial for the structural elucidation of complex organic molecules.
In pharmaceutical research, Methyl-d3 Methanesulfonate plays a vital role in the development of deuterated drugs. Deuteration can alter the pharmacokinetic properties of drugs, such as their metabolism and half-life, leading to improved therapeutic efficacy and reduced side effects. Recent studies have shown that deuterated drugs can exhibit enhanced stability and bioavailability, making them attractive candidates for drug development. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that deuterated analogs of certain anticancer drugs showed improved pharmacokinetic profiles and reduced toxicity compared to their non-deuterated counterparts.
The use of Methyl-d3 Methanesulfonate in metabolic studies is another area where its unique properties are leveraged. Deuteration can help track the metabolic pathways of drugs and other bioactive compounds by providing a distinct isotopic signature. This is particularly useful in understanding drug metabolism and identifying potential metabolites that may contribute to therapeutic effects or adverse reactions. A recent study published in the Journal of Pharmaceutical Sciences utilized deuterated compounds to investigate the metabolic fate of a novel antiviral drug, providing valuable insights into its biotransformation pathways.
In addition to its applications in NMR spectroscopy and pharmaceutical research, Methyl-d3 Methanesulfonate is also used in synthetic organic chemistry as a mild alkylating agent. Its reduced reactivity compared to MMS makes it suitable for reactions where controlled alkylation is required. This property has been exploited in the synthesis of various functionalized organic molecules, including those with biological activity. A study published in the Tetrahedron Letters reported the successful use of Methyl-d3 Methanesulfonate in the synthesis of a series of substituted pyridines with potential antitumor activity.
The safety profile of Methyl-d3 Methanesulfonate is an important consideration for its use in laboratory settings. While it shares some properties with MMS, which is known to be a potent mutagen and carcinogen, the introduction of deuterium atoms can modify its toxicity profile. However, it is still essential to handle this compound with appropriate safety measures to ensure laboratory personnel are protected from potential hazards.
In conclusion, Methyl-d3 Methanesulfonate (CAS No. 91419-94-2) is a versatile reagent with significant applications in modern chemistry and pharmaceutical research. Its unique properties make it an invaluable tool for isotopic labeling, drug development, metabolic studies, and synthetic organic chemistry. As research continues to advance, the importance of deuterated compounds like Methyl-d3 Methanesulfonate is likely to grow, contributing to new discoveries and innovations in these fields.
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